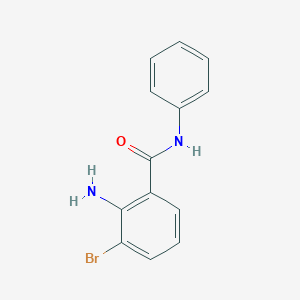

2-Amino-3-bromo-N-phenylbenzamide

Description

Evolution of Synthetic Strategies for Complex Benzamide (B126) Scaffolds

The synthesis of benzamides, including N-phenylbenzamide derivatives, has evolved from classical methods to more sophisticated and efficient strategies. The most traditional approach involves the reaction of a benzoic acid derivative with an aniline (B41778), often requiring activation of the carboxylic acid. A common method is the conversion of the benzoic acid to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂), which then readily reacts with the amine. nanobioletters.com

To circumvent the often harsh conditions of acid chloride formation, a vast array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. The use of carbodiimides is a well-established technique in this regard. nih.gov More recent advancements include the development of metal-catalyzed cross-coupling reactions. Copper-catalyzed amination procedures, for example, allow for the direct coupling of bromobenzoic acids with anilines, eliminating the need for protecting the carboxylic acid group and showing remarkable regioselectivity. nih.gov Furthermore, enzymatic approaches, such as the use of lipases, are emerging as green and efficient alternatives for amidation, capable of proceeding via novel mechanisms like C-C bond cleavage under mild, aqueous conditions. mdpi.com Protecting-group-free amidations of amino acids, a related class, have also been achieved using Lewis acid catalysts, showcasing the ongoing drive towards more atom-economical and streamlined synthetic processes. nih.gov

Significance of Brominated and Aminated Benzamide Architectures in Chemical Research

The incorporation of bromine atoms and amino groups into the benzamide architecture is a strategic design choice in chemical research, imparting specific properties and functionalities. Halogenation, particularly bromination, is a key strategy in medicinal chemistry. The bromine atom can act as a bulky substituent, influencing the molecule's conformation and its binding affinity to biological targets. It is also a lipophilic group, which can enhance membrane permeability. Furthermore, the carbon-bromine bond serves as a crucial synthetic handle, enabling further molecular diversification through reactions like palladium-catalyzed cross-coupling. Patents have described methods for the bromination of N-alkyl aminobenzamides using reagents like hydrobromic acid and hydrogen peroxide. google.com

The amino group is a powerful hydrogen-bond donor and can be protonated, which is often critical for molecular recognition and interaction with biological macromolecules. In a study of substituted 2-amino-N-phenylbenzamides, the presence and position of substituents were found to be critical for antimycobacterial activity. researchgate.net The amino group itself is strongly activating in electrophilic aromatic substitution, although this high reactivity can be moderated by conversion to an amide to allow for selective transformations elsewhere on the ring. libretexts.org The combination of both bromo and amino substituents thus creates a scaffold with potential biological activity and rich opportunities for subsequent chemical modification.

Overview of Advanced Research Methodologies Applied to Benzamide Derivatives

The characterization and study of benzamide derivatives are supported by a suite of advanced analytical and computational methodologies. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of and separating these compounds. Reverse-phase HPLC methods are commonly employed, using mobile phases such as acetonitrile (B52724) and water, with acids like phosphoric or formic acid as modifiers. sielc.com

Structural elucidation is definitively achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, while mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. nanobioletters.comlibretexts.org Crystal structure determination via X-ray diffraction offers unambiguous proof of a molecule's three-dimensional structure and intermolecular interactions in the solid state. researchgate.net

In addition to these experimental techniques, computational studies play an increasingly vital role in understanding the properties of benzamide derivatives. Molecular docking, for instance, is used to predict and analyze the binding interactions between a benzamide derivative and a biological target, such as an enzyme. researchgate.net These in silico methods provide valuable insights that can guide the design of new compounds with enhanced activity.

Research Findings on 2-Amino-3-bromo-N-phenylbenzamide

The specific compound, this compound, is identified by the CAS Number 1369151-58-5. bldpharm.comarctomsci.com Its molecular formula is C₁₃H₁₁BrN₂O, corresponding to a molecular weight of 291.14 g/mol .

| Property | Value |

| CAS Number | 1369151-58-5 bldpharm.comarctomsci.com |

| Molecular Formula | C₁₃H₁₁BrN₂O |

| Molecular Weight | 291.14 g/mol |

While this compound is commercially available, detailed synthetic procedures and characterization data have not been extensively published in the peer-reviewed literature. However, a logical synthetic route can be inferred from established chemical principles. The most direct method would be the amidation of 2-amino-3-bromobenzoic acid with aniline. This transformation could be achieved by first converting the carboxylic acid to its acid chloride followed by reaction with aniline, or through modern copper-catalyzed coupling methods. nanobioletters.comnih.gov

Given the lack of specific published data for this compound, a comparative analysis with closely related, well-characterized isomers and analogs provides valuable context. A study by Kubicova et al. provides detailed data on a series of substituted 2-amino-N-phenylbenzamides. researchgate.net This allows for an informed estimation of the expected properties of the title compound.

| Compound Name | Structure | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) |

| 2-Amino-N-phenylbenzamide (1a) | R=H, X=H | C₁₃H₁₂N₂O | 212.2 | 130-131 researchgate.net |

| 2-Amino-N-(4-bromophenyl)benzamide (1c) | R=4-Br, X=H | C₁₃H₁₁BrN₂O | 291.1 | 155-156 researchgate.net |

| 2-Amino-N-(4-chlorophenyl)benzamide (1b) | R=4-Cl, X=H | C₁₃H₁₁ClN₂O | 246.7 | 144-145 researchgate.net |

| This compound | R=H, X=3-Br | C₁₃H₁₁BrN₂O | 291.1 | Data not published |

Table data sourced from Kubicova et al. researchgate.net, where 'R' is a substituent on the N-phenyl ring and 'X' is a substituent on the aminobenzoyl ring.

The data shows that halogenation significantly increases the melting point compared to the unsubstituted parent compound (1a). The isomer, 2-Amino-N-(4-bromophenyl)benzamide (1c), which has the bromine atom on the N-phenyl ring, possesses the same molecular weight as the title compound and exhibits a melting point of 155-156 °C. researchgate.net It is reasonable to anticipate that this compound would have a similarly high melting point.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-4-7-10(12(11)15)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPMHMCHEHLRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Bromo N Phenylbenzamide and Its Precursors

Exploration of Classical Amidation Reactions for Benzamide (B126) Core Construction

The formation of the N-phenylbenzamide core is a critical initial step. This is typically achieved through amidation reactions, which involve the coupling of a carboxylic acid or its derivative with an amine.

Condensation Reactions Utilizing Activated Carboxylic Acid Derivatives

A common and effective method for forming the amide bond is through the activation of a carboxylic acid, which is then reacted with an amine. researchgate.net Acid halides, such as acyl chlorides and bromides, are highly reactive and readily acylate amines to produce amides in good yields. The Schotten-Baumann reaction, for instance, utilizes an acid halide or anhydride (B1165640) with an amine in the presence of a base.

Another approach involves the use of condensing agents to facilitate the reaction between a carboxylic acid and an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various uronium salts such as HATU and HBTU are frequently employed. Additionally, boron-based reagents, like B(OCH2CF3)3, have been shown to be effective for direct amidation, often proceeding under mild conditions. acs.org

Coupling Reactions Employing Catalytic Systems

Modern synthetic chemistry has seen the rise of catalytic methods for amide bond formation. These reactions often offer milder conditions and broader substrate compatibility. For instance, palladium-catalyzed reactions have been explored for the synthesis of N-phenylbenzamide, although some approaches have faced challenges, with side reactions such as biphenyl (B1667301) formation being observed under certain conditions. publish.csiro.auresearchgate.net

Copper-catalyzed Chan-Lam-Evans (CEL) type reactions represent a promising alternative for N-arylation. researchgate.net These reactions can be carried out using various copper catalysts, including heterogeneous systems like Cu@Phen@MGO, which have demonstrated efficiency in coupling 2-amino-N-phenylbenzamide with phenyl boronic acid. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of related hydrazide structures, indicating the potential for transition metal catalysis in forming C-N bonds. organic-chemistry.org

Regioselective Bromination Strategies of N-Phenylbenzamide Precursors

Once the N-phenylbenzamide scaffold is in place, the next crucial step is the regioselective introduction of a bromine atom at the 3-position of the benzoyl ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. libretexts.org For the bromination of benzene (B151609) derivatives, a Lewis acid catalyst such as FeBr3 is often required to polarize the bromine molecule, making it a more potent electrophile. wvu.edulibretexts.orgyoutube.com The directing effects of the substituents on the aromatic ring are paramount in determining the position of bromination.

For an N-phenylbenzamide precursor, the regioselectivity of bromination will be influenced by the electronic nature of the amide group. Reagents like N-bromosuccinimide (NBS) are frequently used for regioselective brominations, sometimes in the presence of a catalyst or under specific reaction conditions to achieve the desired isomer. nih.govresearchgate.netresearchgate.net The choice of solvent and temperature can also play a significant role in controlling the regioselectivity. nih.gov

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Amide groups are known to be effective DMGs. wikipedia.org

In this context, the amide functionality of an N-phenylbenzamide precursor could be used to direct lithiation to the ortho position (the 2-position). Subsequent quenching of the resulting aryllithium intermediate with a suitable bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would introduce the bromine atom at the desired location. This approach provides a high degree of control over the position of halogenation. uwindsor.ca

Introduction of the Amino Functionality: Approaches and Challenges

The final step in the synthesis of 2-Amino-3-bromo-N-phenylbenzamide is the introduction of the amino group at the 2-position.

One potential route involves starting with a precursor that already contains a nitro group at the 2-position. The synthesis would then proceed with the construction of the N-phenylbenzamide core and subsequent bromination. The final step would be the reduction of the nitro group to an amine. A common method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.compatsnap.com

Alternatively, if the bromine is introduced first, a subsequent nucleophilic aromatic substitution (SNAr) reaction could be envisioned to introduce the amino group. However, this approach can be challenging and often requires highly activated substrates or specific catalytic systems. Another strategy involves the diazotization of an existing amino group, followed by a Sandmeyer-type reaction to introduce the bromine, although this would alter the order of functional group introduction. researchgate.net

The synthesis of substituted 2-amino-N-phenylbenzamides has been reported, often starting from substituted 2-aminobenzoic acids or their derivatives. researchgate.net For instance, 2-amino-5-chloro-N-phenylbenzamides have been synthesized and showed antimycobacterial activity. researchgate.net The synthesis of related compounds like 2-amino-3,5-dibromobenzaldehyde (B195418) often involves the reduction of a nitro group followed by bromination. google.compatsnap.comjocpr.com

Table 1: Summary of Synthetic Methodologies

| Step | Reaction Type | Key Reagents/Catalysts | Precursor | Product |

|---|---|---|---|---|

| Benzamide Core Construction | Condensation | Acid chlorides, DCC, EDC, HATU, B(OCH2CF3)3 researchgate.netacs.org | Carboxylic acid + Amine | N-Phenylbenzamide |

| Catalytic Coupling | Pd catalysts, Cu@Phen@MGO publish.csiro.auresearchgate.netresearchgate.net | Aryl halide/boronic acid + Amine | N-Phenylbenzamide | |

| Regioselective Bromination | Electrophilic Aromatic Substitution | Br2/FeBr3, NBS wvu.edulibretexts.orgnih.gov | N-Phenylbenzamide | 3-Bromo-N-phenylbenzamide |

| Directed Ortho-Metalation | n-BuLi, s-BuLi, t-BuLi wikipedia.orgbaranlab.orguwindsor.ca | N-Phenylbenzamide | 2-Lithio-N-phenylbenzamide | |

| Amino Group Introduction | Nitro Group Reduction | Fe/AcOH, Fe/HCl google.compatsnap.com | 2-Nitro-3-bromo-N-phenylbenzamide | This compound |

Reduction of Nitro Precursors

A common and well-established method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. For the synthesis of this compound, this involves the synthesis of a nitro precursor, typically 2-nitro-3-bromo-N-phenylbenzamide, followed by a reduction step.

The synthesis of the nitro precursor generally begins with 2-nitro-3-bromobenzoic acid. This starting material can be converted to its acyl chloride, which is then reacted with aniline (B41778) to form the N-phenylbenzamide backbone.

The crucial step in this pathway is the selective reduction of the nitro group to an amine without affecting the bromo substituent or the amide linkage. Several methods are effective for this transformation:

Béchamp Reduction: This classical method utilizes iron powder in the presence of an acid, such as hydrochloric acid. The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced. A patent describing the production of 2-amino-3,5-dibromobenzaldehyde details a similar reduction of a nitroaromatic compound using active iron powder and hydrochloric acid, followed by neutralization. patsnap.com This process is robust and uses inexpensive reagents.

Tin(II) Chloride Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective reagent for the reduction of aromatic nitro groups. It is a widely used laboratory method known for its high efficiency.

Catalytic Hydrogenation: This method is considered a greener alternative as it avoids the use of stoichiometric metallic reducing agents and the formation of metallic waste. The nitro precursor is hydrogenated using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

| Reduction Method | Reagents | Typical Conditions | Advantages |

| Béchamp Reduction | Fe, HCl | Aqueous or alcoholic solvent, heating | Inexpensive, widely applicable |

| Tin(II) Chloride | SnCl₂, HCl | Concentrated acid, room temperature or gentle heating | High yield, effective for various substrates |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Pressurized H₂, various solvents (e.g., EtOH, EtOAc) | Clean reaction, high atom economy, avoids metallic waste |

Buchwald-Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This reaction has revolutionized the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. organic-chemistry.org Its development provided a milder and more general alternative to older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

The reaction's catalytic cycle is understood to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

In the context of synthesizing this compound or its precursors, the Buchwald-Hartwig reaction could be employed to form the N-phenyl bond. For instance, a precursor like 2-amino-3-bromobenzamide (B112636) could be coupled with bromobenzene, or more strategically, 2-acetamido-3-bromobenzoic acid could be coupled with aniline, followed by hydrolysis of the acetamido protecting group.

Key to the success of the Buchwald-Hartwig amination is the choice of ligand, base, and solvent.

Ligands: The evolution of this reaction has been driven by the development of increasingly effective phosphine (B1218219) ligands. Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and BrettPhos are known to significantly improve reaction efficiency and substrate scope. youtube.com Bidentate phosphine ligands like BINAP and DPPF were also crucial in early developments. wikipedia.org

Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃) are commonly used. nih.gov

Solvents: Aprotic solvents such as toluene, dioxane, or THF are typically employed.

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. nih.gov |

| Phosphine Ligand | XPhos, SPhos, t-BuXPhos, BINAP | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. youtube.comnih.gov |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine by deprotonation. nih.gov |

| Substrates | Aryl bromides, aryl chlorides, aryl triflates; Primary/secondary amines | The coupling partners for C-N bond formation. organic-chemistry.org |

Multi-Component Reactions and One-Pot Synthesis of Substituted Benzamides

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. beilstein-journals.orgacs.org These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.orgrug.nl

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs are widely applied to the synthesis of substituted benzamides and related heterocyclic structures like isoindolinones. nih.gov

Several named MCRs form the basis for these synthetic strategies:

Ugi Reaction: This is a four-component reaction (4-CR) that typically combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org Variations of the Ugi reaction are a cornerstone of MCR-based synthesis.

Passerini Reaction: A three-component reaction (3-CR) between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rug.nl

| Named MCR | Typical Components | Primary Product |

| Ugi Reaction (4-CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide. beilstein-journals.org |

| Passerini Reaction (3-CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide. rug.nl |

| Gewald Reaction (3-CR) | Carbonyl Compound, α-Cyanoester, Sulfur | 2-Aminothiophene |

| Biginelli Reaction (3-CR) | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Prevention of Waste: One-pot syntheses and MCRs (Section 2.4) are inherently green as they reduce the number of steps, minimize purification processes, and thus decrease waste generation compared to linear syntheses. beilstein-journals.org

Atom Economy: MCRs are designed for maximum atom economy, incorporating most of the starting material atoms into the final product. acs.org

Use of Catalysis: Catalytic methods are superior to stoichiometric ones. The Buchwald-Hartwig amination (Section 2.3.2) and catalytic hydrogenation for nitro reduction (Section 2.3.1) are prime examples. Catalysts are used in small amounts and can often be recycled, significantly reducing waste.

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents and reagents. For example, replacing highly toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives like methanol (B129727) has been demonstrated in other syntheses. nih.gov In the reduction of the nitro precursor, catalytic hydrogenation avoids the large quantities of metallic waste associated with the Béchamp reduction.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure saves energy. The development of highly active catalysts for the Buchwald-Hartwig reaction has allowed for reactions to be conducted under milder conditions.

By thoughtfully selecting synthetic routes and reaction conditions, the production of this compound can align more closely with the goals of sustainable chemistry.

Chemical Reactivity and Transformation Studies of 2 Amino 3 Bromo N Phenylbenzamide

Reactions at the Bromine Center: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom on the phenyl ring of 2-Amino-3-bromo-N-phenylbenzamide is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. researchgate.netnih.gov While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of structurally similar compounds, such as ortho-bromoanilines, suggests its potential as a viable substrate. nih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly attractive method for the arylation or vinylation at the C-3 position of the benzamide (B126) core. nih.govacs.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium source for catalytic cycle | researchgate.netnih.gov |

| Ligand | SPhos, PPh₃ | Stabilizes and activates the catalyst | nih.govacs.org |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species | researchgate.netacs.org |

| Solvent | Toluene, Water | Reaction medium | acs.orgrsc.org |

| Boron Source | Phenylboronic acid, Alkenyltrifluoroborates | Provides the coupling partner | researchgate.netacs.org |

Heck and Sonogashira Coupling Exploitation

The Heck and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, and their application to substrates like this compound is of significant synthetic interest.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govnih.gov The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov The exploitation of the Heck reaction with this compound would allow for the introduction of various vinyl groups at the C-3 position, leading to a range of functionalized derivatives. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling. nih.gov

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. researchgate.netrsc.orgnih.gov This reaction would enable the synthesis of 3-alkynyl-2-amino-N-phenylbenzamides, which are valuable intermediates for further transformations. Studies on analogous compounds like 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings, suggesting the feasibility of this transformation on the target molecule. nih.gov The reaction is typically carried out under mild, basic conditions. rsc.org

Table 2: Typical Catalytic Systems for Heck and Sonogashira Reactions

| Reaction | Catalyst System | Base | Solvent | Reference |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | nih.govnih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Pd(CF₃COO)₂/CuI | Et₃N, Pyrrolidine | DMF, THF | researchgate.netrsc.orgnih.gov |

Nucleophilic Substitution of Bromine with Various Nucleophiles

The bromine atom of this compound can potentially be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. However, for SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho or para positions to the leaving group. In this compound, the amino group is electron-donating and the benzamide group is moderately deactivating, which may render the molecule less reactive towards traditional SNAr reactions under standard conditions. More forcing conditions or the use of specific catalysts might be necessary to facilitate such substitutions.

Reactions Involving the Amino Group: Acylation, Alkylation, and Heterocycle Formation

The primary amino group at the C-2 position is a versatile functional handle, enabling a variety of transformations including acylation, alkylation, and, most notably, cyclization reactions to form fused heterocyclic systems.

Formation of Amides, Ureas, and Thioureas

The primary amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation in organic synthesis. nih.gov Biocatalytic methods using enzymes like TamA have also been shown to produce N-acyl amides from various amines. researchgate.net

Alkylation of the amino group can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. acs.orgyoutube.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another common method for N-alkylation. wikipedia.org Attempted N-alkylation of similar 2-aminobenzamide (B116534) structures has in some cases led to unexpected cyclization products rather than simple alkylation. acs.orgnih.gov

The synthesis of ureas and thioureas from the amino group is a straightforward process. Ureas are typically formed by reacting the amine with an isocyanate, while thioureas are synthesized using an isothiocyanate. nih.govorganic-chemistry.orgrsc.org These reactions are generally high-yielding and provide access to a wide range of derivatives with potential biological activity. rsc.org

Table 3: Reactions at the Amino Group

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acyl chloride, Anhydride (B1165640) | N-Acylbenzamide | nih.gov |

| Alkylation | Alkyl halide | N-Alkylbenzamide | acs.org |

| Urea Formation | Isocyanate | N-Phenylurea derivative | nih.gov |

| Thiourea Formation | Isothiocyanate | N-Phenylthiourea derivative | nih.govorganic-chemistry.org |

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant area of research involving 2-amino-N-phenylbenzamides is their use as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the amino group and the adjacent amide functionality.

One prominent example is the conversion of 2-amino-N-phenylbenzamides into 3-phenyl-1,2,3-benzotriazin-4(3H)-ones . This transformation is achieved through diazotization of the primary amino group with reagents like sodium nitrite (B80452) in an acidic medium, which is followed by a spontaneous cyclization. youtube.com

Furthermore, 2-amino-N-phenylbenzamides can react with other bifunctional molecules to create more complex fused systems. For instance, visible light-induced condensation cyclization of 2-aminobenzamides with aldehydes, using a photocatalyst, provides a green and efficient route to quinazolin-4(3H)-ones . This reaction demonstrates the utility of the aminobenzamide scaffold in constructing medicinally relevant heterocyclic cores.

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Studies

The amide bond is known for its significant stability due to resonance delocalization, which imparts a partial double-bond character to the carbon-nitrogen bond. Consequently, reactions to cleave this bond, such as hydrolysis, typically require forceful conditions like prolonged heating in the presence of strong acids or bases.

Hydrolysis

The hydrolysis of this compound involves the cleavage of the amide bond to yield a carboxylic acid and an amine. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of aniline (B41778) (as its anilinium conjugate acid) leads to the formation of 2-amino-3-bromobenzoic acid. The protonation of the aniline leaving group makes the reaction essentially irreversible.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide's carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the phenylamide anion. This very basic anion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

The expected products from the hydrolysis of this compound under different conditions are detailed in the table below.

| Reaction Type | Reagents/Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2-Amino-3-bromobenzoic acid and Anilinium chloride (or sulfate) |

| Base-Promoted Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Sodium 2-amino-3-bromobenzoate and Aniline |

Transamidation

Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide. This reaction is also a nucleophilic acyl substitution, similar to hydrolysis, but with an amine acting as the nucleophile instead of water. The reaction is typically performed at high temperatures and can be catalyzed by acids or specific metal catalysts. For this compound, reacting it with a different primary or secondary amine (R-NH₂) could potentially yield a new N-substituted 2-amino-3-bromobenzamide (B112636) and aniline. The reaction is an equilibrium process, and it can be driven forward by using a large excess of the reacting amine or by removing one of the products.

| Reaction Type | Reagents/Conditions | Potential Products |

| Transamidation | A different amine (e.g., R-NH₂), heat, catalyst (optional) | N-substituted 2-amino-3-bromobenzamide and Aniline |

Reactions at the Aromatic Ring: Further Functionalization and Derivatization

The structure of this compound contains two aromatic rings that can undergo further functionalization, primarily through electrophilic aromatic substitution. The existing substituents on the rings direct the position of new incoming groups.

On the N-phenyl Ring: The N-phenyl ring is substituted with the amide nitrogen, which is an ortho-, para-directing group. Therefore, electrophilic substitution would likely occur at the para position (C4') of this ring, and to a lesser extent, the ortho positions (C2').

The primary amino group itself is also a site for various chemical transformations. For instance, it can be diazotized using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -I) through Sandmeyer or related reactions.

Below is a table of potential derivatization reactions.

| Reaction Type | Target Site | Reagents | Potential Product |

| Nitration | Aromatic Rings | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at C4 or on the N-phenyl ring. |

| Halogenation | Aromatic Rings | Br₂, FeBr₃ | Introduction of an additional bromo group, likely at C4. |

| Acylation | Amino Group | Acetic anhydride or Acetyl chloride | N-(2-acetamido-3-bromobenzoyl)-N-phenylbenzamide |

| Diazotization followed by Sandmeyer Reaction | Amino Group | 1. NaNO₂, HCl, 0-5°C 2. CuCl | 2-Chloro-3-bromo-N-phenylbenzamide |

Oxidation and Reduction Potentials and Associated Transformations

The redox chemistry of this compound is centered on the oxidizable primary amino group and the potential for reduction of the carbon-bromine bond.

Oxidation

The primary aromatic amino group in o-aminobenzamides is known to be susceptible to oxidation. Electrochemical studies on o-aminobenzamides show that these compounds exhibit oxidation potentials that can be attributed to the amine groups. researchgate.net Techniques like cyclic voltammetry can be used to determine these potentials and study the electron transfer capacity. researchgate.net The oxidation of the amino group can lead to various products, including nitroso or nitro compounds, or can result in polymerization.

In some cases, electrochemical oxidation can lead to cyclization reactions. For instance, studies on 2-aminobenzamides have shown that anodic dehydrogenative oxidation can induce a cyclization to form quinazolinone structures, representing a significant transformation of the original scaffold. organic-chemistry.org

Reduction

The compound possesses functional groups that can be chemically reduced. The carbon-bromine bond can be cleaved via catalytic hydrogenation (reductive dehalogenation), typically using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. This would transform the molecule into 2-Amino-N-phenylbenzamide. This reaction is a common strategy in organic synthesis to remove halogen atoms from aromatic rings.

| Reaction Type | Reagents/Conditions | Target Functional Group | Potential Product |

| Electrochemical Oxidation | Anodic current, specific electrolyte/solvent | Amino group | Cyclized products (e.g., quinazolinones) or oxidized amino species. researchgate.netorganic-chemistry.org |

| Catalytic Hydrogenation (Reduction) | H₂, Pd/C catalyst | Carbon-Bromine bond | 2-Amino-N-phenylbenzamide |

Advanced Structural Characterization and Spectroscopic Methodologies Applied to 2 Amino 3 Bromo N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-Amino-3-bromo-N-phenylbenzamide, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei, confirming the compound's constitution and connectivity.

Expected ¹H and ¹³C NMR Data: While specific experimental values are unavailable, a hypothetical data table is presented below to illustrate the expected format and type of information that would be gathered from ¹H and ¹³C NMR spectra. The chemical shifts (δ) are predicted based on standard values for similar aromatic and amide structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~165-168 |

| NH (Amide) | ~9.5-10.5 (singlet) | - |

| NH₂ (Amino) | ~4.5-5.5 (broad singlet) | - |

| C-NH₂ | - | ~145-148 |

| C-Br | - | ~110-113 |

| C-CONH | - | ~120-123 |

| Aromatic CH | ~6.5-8.0 (multiplets) | ~115-140 |

| Phenyl CH (ortho) | ~7.5-7.7 (doublet) | ~120-122 |

| Phenyl CH (meta) | ~7.2-7.4 (triplet) | ~128-130 |

| Phenyl CH (para) | ~7.0-7.2 (triplet) | ~124-126 |

| Phenyl C-NH | - | ~138-140 |

Multi-Dimensional NMR Experiments for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals, especially for the overlapping aromatic regions, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the two aromatic rings. For instance, it would show correlations between the protons on the bromo-substituted aniline (B41778) ring and separately, the protons on the N-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning each carbon atom to its attached proton(s), simplifying the complex ¹³C spectrum.

Solid-State NMR Investigations for Polymorphs and Conformation

Solid-State NMR (ssNMR) would provide insights into the structure of this compound in its crystalline form. Unlike solution-state NMR, which averages out conformations due to molecular tumbling, ssNMR can detect different crystalline forms (polymorphs) or distinct conformations within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. Different peaks for chemically equivalent carbons could indicate the presence of multiple molecules in the asymmetric unit or polymorphism.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography Protocols and Data Interpretation Methodologies

Growing a suitable single crystal of this compound would be the first critical step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays.

The resulting diffraction pattern is processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. This map is then used to build a 3D model of the compound, providing precise data on bond lengths, bond angles, and torsional angles. This technique would definitively confirm the substitution pattern and reveal the molecule's conformation, including the planarity of the amide group and the relative orientation of the two phenyl rings. It would also detail any intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate the crystal packing.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information |

| Chemical Formula | C₁₃H₁₁BrN₂O |

| Formula Weight | 291.15 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | e.g., 4, 8 |

| Density (calculated) | g/cm³ |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Powder X-ray Diffraction for Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used for analyzing a polycrystalline sample. It is faster than single-crystal analysis and is primarily used for phase identification, purity assessment, and analysis of polymorphism. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental PXRD pattern of a bulk sample to a pattern simulated from single-crystal data, one can confirm the phase purity of the synthesized material.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation Methodologies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques.

An analysis of the IR and Raman spectra of this compound would be expected to show characteristic absorption bands.

Expected Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Intensity |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 | Weak |

| N-H (Amide) | Stretch | 3200-3400 | Weak |

| C-H (Aromatic) | Stretch | 3000-3100 | Strong |

| C=O (Amide I) | Stretch | 1640-1680 | Medium |

| N-H (Amide II) | Bend | 1510-1550 | Weak |

| C=C (Aromatic) | Stretch | 1450-1600 | Strong |

| C-N | Stretch | 1200-1350 | Medium |

| C-Br | Stretch | 500-650 | Strong |

The precise positions of these bands, particularly the N-H and C=O stretching frequencies, would offer clues about the extent of hydrogen bonding within the crystal structure. For instance, strong intermolecular hydrogen bonding would typically shift the N-H and C=O bands to lower wavenumbers.

Analysis of Characteristic Group Frequencies

A thorough search for infrared (IR) and Raman spectroscopy data for this compound has yielded no specific experimental spectra or detailed analyses of its characteristic group frequencies. For analogous 2-aminobenzamide (B116534) structures, the IR spectra typically exhibit characteristic bands for the amine (N-H stretching), amide (C=O and N-H stretching), and aromatic ring (C-H and C=C stretching) functionalities. For instance, studies on other 2-aminobenzamide derivatives show N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and a strong amide C=O stretching band around 1640 cm⁻¹. researchgate.net However, without experimental data for the title compound, a precise assignment of its vibrational frequencies, including the influence of the bromine substituent, cannot be provided.

Conformational Analysis via Vibrational Spectroscopy

There are no published studies on the conformational analysis of this compound using vibrational spectroscopy. Such an analysis would typically involve a combination of experimental IR and Raman spectroscopy with quantum chemical calculations (e.g., Density Functional Theory) to identify stable conformers and analyze their vibrational modes. While this approach has been successfully applied to a wide range of molecules, including other complex amides, it has not been reported for this specific compound.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

No high-resolution mass spectrometry (HRMS) data for this compound has been found in the public domain. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which can be compared to the theoretical exact mass calculated from its molecular formula.

Similarly, there are no available tandem mass spectrometry (MS/MS) studies for this compound. MS/MS analysis would be crucial for elucidating the fragmentation pathways of the molecule, providing valuable insights into its structure by identifying characteristic fragment ions. This information is currently not available.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogs

The investigation for studies on chiral analogs of this compound using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy did not yield any results. For these techniques to be applicable, the molecule would need to be chiral. There is no indication in the available literature that chiral analogs of this compound have been synthesized or studied.

Computational and Theoretical Chemistry Investigations of 2 Amino 3 Bromo N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a popular computational method for determining the optimized geometry and electronic structure of molecules. A typical DFT study on 2-Amino-3-bromo-N-phenylbenzamide would involve calculations to find the lowest energy conformation of the molecule. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, energetic properties such as the total energy, heat of formation, and dipole moment would be calculated. Without specific studies, no data on these parameters can be presented.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are computationally intensive techniques that provide highly accurate results for molecular systems. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to benchmark results from less computationally demanding methods like DFT. Such calculations would offer a more precise understanding of the electronic structure and energetics of this compound, but no such studies have been identified.

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the N-phenylbenzamide scaffold allows for multiple low-energy conformations. Computational methods are essential for exploring this conformational landscape.

Molecular mechanics and molecular dynamics simulations would be employed to explore the different possible spatial arrangements of the atoms in this compound. These simulations could identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's behavior in different environments. No published reports of such simulations for this specific compound were found.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For this compound, theoretical calculations could predict the chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions in UV-Visible (UV-Vis) spectroscopy. The absence of such computational studies prevents the presentation of a comparative data table.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a molecule reacts is a key area of chemical research. Computational methods can be used to map out reaction pathways and identify transition states.

If this compound were involved in a chemical reaction, transition state calculations could elucidate the mechanism by determining the structures and energies of the transition states and intermediates along the reaction coordinate. This would provide valuable insights into the reaction kinetics and thermodynamics. No such mechanistic studies have been reported in the searched literature.

Intermolecular Interactions and Crystal Packing Analysis via Computational Methods

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties.

Computational analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, would help in understanding the crystal packing of this compound. Techniques like Hirshfeld surface analysis could provide a visual and quantitative understanding of these interactions. However, no crystallographic or computational studies on the crystal structure of this compound were identified.

Derivatization and Analog Synthesis Based on 2 Amino 3 Bromo N Phenylbenzamide Scaffold

Design Principles for Diverse N-Phenylbenzamide Libraries

The design of diverse N-phenylbenzamide libraries is guided by several key principles aimed at maximizing structural and functional diversity. A primary strategy is diversity-oriented synthesis (DOS) , which focuses on creating a wide range of molecular skeletons from a common starting material. nih.govtmu.edu.twacs.orgacs.org This approach often involves the use of strategic bond-forming reactions that allow for the introduction of various substituents and functional groups at different positions of the 2-amino-3-bromo-N-phenylbenzamide scaffold.

Another important principle is scaffold hopping , where the core benzamide (B126) structure is modified or replaced with other bioisosteric groups to explore new chemical space while retaining key binding interactions. For the 2-aminobenzamide (B116534) framework, this could involve replacing the phenyl ring with various heterocyclic systems or altering the amide linkage.

Furthermore, the design process often incorporates principles of privileged structures , which are molecular frameworks known to bind to multiple biological targets. The N-phenylbenzamide core itself can be considered a privileged structure, and its derivatization aims to impart target specificity. Computational modeling and structure-activity relationship (SAR) studies play a crucial role in guiding the design of these libraries, helping to predict which modifications are most likely to lead to desired properties. nih.govrsc.org

Systematic Structural Modifications at the Phenyl and Benzamide Moieties

Systematic structural modifications of the N-phenyl and benzamide portions of the this compound scaffold are crucial for fine-tuning its properties.

Modifications of the Phenyl Ring: The phenyl ring of the N-phenylbenzamide moiety is a prime site for substitution. Introducing various electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule. nih.govacs.org For instance, the incorporation of methoxy (B1213986) groups has been shown to enhance conductance and rectification in N-phenylbenzamide derivatives. rsc.org Functionalization at different positions of the phenyl ring can also be explored to probe specific interactions with biological targets. nih.gov The synthesis of these substituted derivatives often involves the coupling of a substituted aniline (B41778) with a corresponding benzoyl chloride. researchgate.net

The following table summarizes some examples of systematic structural modifications:

| Modification Site | Type of Modification | Example Substituents | Synthetic Method |

| N-Phenyl Ring | Substitution | -F, -Cl, -OCH3, -NO2, -CN | Coupling of substituted anilines with benzoyl chlorides |

| Benzamide Amide N | Alkylation/Arylation | -CH3, -CH2CH3, Phenyl | N-alkylation/arylation reactions |

| Benzamide Ring | Substitution | -Cl, -Br, -OCH3 | Electrophilic aromatic substitution |

Synthesis of Heterocyclic Ring Systems Fused to the Benzamide Core

The 2-amino group of the this compound scaffold is a key functional handle for the construction of fused heterocyclic ring systems. These annulation reactions significantly increase the structural complexity and rigidity of the molecule, often leading to compounds with distinct biological profiles.

A common and important class of fused heterocycles derived from 2-aminobenzamides are quinazolinones . These can be synthesized through various methods, including the condensation of 2-aminobenzamides with aldehydes, alcohols, or other C1 sources. researchgate.netacs.orgrsc.org For example, copper-catalyzed reactions of 2-aminobenzamides with methanol (B129727) can yield quinazolinone derivatives. researchgate.net Another approach involves the reaction of 2-aminobenzamides with aldehydes under ball-milling conditions to form 2,3-dihydroquinazolinones. tandfonline.comtandfonline.com

The synthesis of other fused systems, such as benzimidazoles , is also possible. For instance, polymer-supported synthesis under microwave irradiation has been used to create angular bis-benzimidazoles from acylated o-phenylenediamine (B120857) derivatives. nih.govacs.org The general strategy involves the cyclization of an appropriately functionalized 2-aminobenzamide precursor.

The following table outlines some of the fused heterocyclic systems that can be synthesized from 2-aminobenzamide precursors:

| Fused Heterocycle | Synthetic Precursors | Reaction Type |

| Quinazolinone | 2-Aminobenzamide, Aldehyde/Alcohol | Condensation/Cyclization |

| 2,3-Dihydroquinazolinone | 2-Aminobenzamide, Aldehyde | Condensation/Cyclization |

| Benzimidazole | Acylated o-phenylenediamine | Cyclization |

| Isoindolo[2,1-a]quinazolinone | N-propargyl-substituted 2-aminocarboxamides | Domino ring closure |

Incorporation of this compound into Supramolecular Architectures

The N-phenylbenzamide scaffold, with its capacity for hydrogen bonding via the amide N-H and carbonyl oxygen, is well-suited for incorporation into supramolecular assemblies. The specific arrangement of hydrogen bond donors and acceptors can direct the self-assembly of these molecules into well-defined architectures such as organogels, liquid crystals, and other functional soft materials. researchgate.net

The intermolecular hydrogen bonding between amide groups is a primary driving force for the self-assembly process. Additionally, π-π stacking interactions between the aromatic rings of the phenyl and benzamide moieties can further stabilize the resulting supramolecular structures. researchgate.net By systematically modifying the substituents on the phenyl and benzamide rings, it is possible to tune the strength and directionality of these non-covalent interactions, thereby controlling the morphology and properties of the self-assembled materials. For example, the introduction of rigid ring systems can influence the packing and lead to the formation of distinct nanostructures. researchgate.net

Research has shown that indole-based benzamide derivatives can form intricate molecular self-assemblies, highlighting the potential of this class of compounds in materials science. amanote.com The study of these supramolecular architectures provides insights into molecular recognition and can lead to the development of novel materials with applications in areas such as drug delivery and sensing.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold opens up possibilities for developing enantiomerically pure compounds with specific biological activities. Stereoselective synthesis can be achieved through several strategies.

One approach is the use of chiral auxiliaries or chiral catalysts in the synthetic sequence. For example, chiral phosphoric acids have been used to catalyze the asymmetric 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides, leading to the formation of β-amino amides with high diastereo- and enantiocontrol. nih.gov Similarly, chiral palladium catalysts have been employed for the enantioselective N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides to create N-C axially chiral compounds. nih.gov

Another strategy involves the use of chiral lithium amide bases for enantioselective deprotonation reactions. psu.edu These bases can selectively remove a proton from a prochiral starting material, leading to the formation of an enantiomerically enriched product. While not directly applied to this compound in the provided context, this methodology represents a powerful tool for introducing chirality into related amide-containing molecules.

The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides, ensuring that the stereochemical integrity of the chiral centers is maintained throughout the synthetic process. rsc.org These methods are essential for accessing specific stereoisomers of derivatized this compound for biological evaluation.

Advanced Applications and Research Potential in Chemical Sciences Non Clinical Focus

Role as a Ligand in Metal-Catalyzed Reactions

The inherent functionalities within 2-Amino-3-bromo-N-phenylbenzamide position it as a promising candidate for the development of specialized ligands for metal-catalyzed reactions. The presence of the amino group and the amide oxygen allows for potential bidentate chelation to a metal center, while the bromine atom and phenyl ring offer sites for synthetic modification.

The synthesis of this compound itself can be achieved through standard amidation reactions, typically involving the coupling of 2-amino-3-bromobenzoic acid with aniline (B41778) using a suitable coupling agent. An alternative established route for the synthesis of the broader class of 2-aminobenzamides starts from isatoic anhydride (B1165640), which reacts with an appropriate amine in a process that involves ring-opening and the elimination of carbon dioxide. nih.govresearchgate.net

The design of ligands based on this scaffold focuses on leveraging its structural components:

Bidentate Chelation: The ortho-amino group and the carbonyl oxygen of the amide can act as a two-point binding site for a metal ion. This chelation effect can enhance the stability and influence the catalytic activity of the resulting metal complex. Studies on the parent compound, 2-aminobenzamide (B116534), have shown its ability to form stable, mixed-ligand complexes with metals like Copper(II) in the presence of other ligands such as amino acids. nih.gov

Tunable Properties: The bromine atom on the benzoyl ring and the N-phenyl group serve as crucial handles for synthetic modification. The electronic and steric properties of the ligand can be systematically tuned by introducing different substituents on the N-phenyl ring or by replacing the bromine atom via cross-coupling reactions. This allows for the creation of a library of ligands tailored for specific catalytic applications.

Table 1: Potential Synthetic Modifications for Ligand Tuning

| Modification Site | Synthetic Strategy | Potential Effect on Ligand Properties |

| N-Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Modifies the electronic environment of the amide and the metal center. |

| N-Phenyl Ring | Introduction of bulky substituents | Creates a specific steric environment around the metal center, influencing substrate selectivity. |

| Bromine Atom | Replacement via Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Attaches new functional groups (e.g., aryl, alkynyl, amino moieties) to alter the ligand's coordination sphere and solubility. |

Benzamide (B126) derivatives are not only ligand precursors but are also common substrates in metal-catalyzed C-H functionalization reactions. The mechanisms of these reactions provide insight into how a this compound-based ligand would function within a catalytic cycle.

Nickel-Catalyzed Reactions: In nickel-catalyzed C-H alkylation of benzamides, the amide group, often in conjunction with a directing group, plays a key role in bringing the catalyst to a specific C-H bond. acs.orgnih.govmdpi.com The catalytic cycle generally proceeds through the following key steps:

C-H Bond Activation: The nickel catalyst, coordinated to the benzamide, selectively activates an ortho C-H bond, leading to the formation of a nickelacycle intermediate.

Oxidative Addition: An alkyl halide undergoes oxidative addition to the nickel center.

Reductive Elimination: The alkyl group and the aryl group (from the benzamide) couple, forming a new C-C bond and regenerating the active nickel catalyst to continue the cycle.

Palladium-Catalyzed Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions is well-established and serves as a model for understanding the role of ligands. youtube.com A ligand based on this compound would participate in a cycle that typically involves:

Oxidative Addition: A Pd(0) complex, coordinated to the ligand, reacts with an aryl or vinyl halide (R-X), oxidizing to a Pd(II) species.

Transmetalation: The R' group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the palladium, forming the final product (R-R') and regenerating the Pd(0) catalyst. youtube.com

Precursor for Novel Organic Materials and Polymers

The bifunctional nature of this compound, possessing both an amine group for polycondensation and a bromine atom for polycoupling reactions, makes it an attractive monomer for the synthesis of novel polymers.

The synthesis of the this compound monomer follows standard organic chemistry protocols as described previously. Its utility in polymerization can be explored via two primary pathways:

Polycondensation: The primary amine group can participate in step-growth polymerization with difunctional comonomers. For instance, reaction with a dicarboxylic acid chloride would yield a novel aromatic polyamide. This approach is analogous to the synthesis of other high-performance aramids.

Cross-Coupling Polymerization: The bromine atom is a reactive site for various palladium-catalyzed cross-coupling reactions. This enables the synthesis of fully conjugated polymers through methods like Suzuki polymerization (reacting with a diboronic acid comonomer) or Stille polymerization (reacting with an organostannane comonomer).

The synthesis of high-performance aromatic polyamides, such as poly(1,4-benzamide), demonstrates the viability of using benzamide-based monomers to create robust polymeric materials. acs.orgacs.org Similarly, the polymerization of related functionalized aromatic compounds like aminophenols is a known route to conductive polymers. mdpi.com

While specific data for polymers derived from this compound is not available, their properties can be predicted based on the constituent structure.

Optoelectronic Properties: Polymers formed via cross-coupling would possess a conjugated backbone consisting of alternating aromatic units. Such materials are expected to have interesting optoelectronic properties. The presence of amide groups can induce intermolecular hydrogen bonding, which may promote molecular organization and self-assembly. rsc.org This organization can, in turn, enhance properties like charge carrier mobility and influence the material's absorption and emission spectra, making them candidates for applications in organic electronics. rsc.org

Mechanical Properties: Polymers with an aromatic polyamide structure (aramids) are renowned for their exceptional mechanical strength and thermal stability. This is attributed to the rigidity of the aromatic backbone and extensive intermolecular hydrogen bonding between the amide linkages. A polyamide derived from this compound would be expected to share these characteristics, potentially leading to high-performance fibers and films. acs.org

Applications in Agrochemical and Specialty Chemical Synthesis

The 2-aminobenzamide scaffold is a recognized pharmacophore and building block in various fields, including the development of agrochemicals and the synthesis of complex specialty chemicals.

A study on a series of substituted 2-amino-N-phenylbenzamides revealed their potential as photosynthesis-inhibiting agents, a mode of action used in many commercial herbicides. researchgate.net The activity was found to be dependent on the substitution pattern on both the benzoyl and the N-phenyl rings. researchgate.net

Table 2: Photosynthesis-Inhibiting Activity of Selected 2-Amino-N-phenylbenzamide Derivatives

| Compound | Substituent (Benzoyl Ring) | Substituent (N-Phenyl Ring) | Photosynthesis Inhibition (IC50) |

| 1 | H | 4-Cl | Data Not Specified |

| 2 | H | 4-Br | Data Not Specified |

| 3 | H | 3,4-Cl₂ | Data Not Specified |

| 4 | 5-Cl | H | Data Not Specified |

| 5 | 5-Cl | 4-sec-C₄H₉ | Data Not Specified |

| Data adapted from a study on the biological activity of 2-amino-N-phenylbenzamides. The specific IC50 values were not provided in the abstract, but the study highlights the activity of this class of compounds. researchgate.net |

Furthermore, 2-aminobenzamides are valuable intermediates for the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of specialty chemicals. For example, they can be readily converted into quinazolinones and phenanthridinones through metal-catalyzed or oxidative cyclization reactions. nih.govrsc.org These heterocyclic systems are themselves important in materials science and medicinal chemistry. researchgate.net

Development of Chemical Probes and Tools for Mechanistic Studies

The inherent reactivity of the 2-amino-N-phenylbenzamide core, particularly its propensity to undergo cyclization reactions, makes it a valuable tool for investigating reaction mechanisms. The presence of a bromine atom in this compound further enhances its utility, offering a handle for introducing additional functionalities or for studying the influence of electronic and steric effects on reaction pathways.

Research on related 2-amino-N-phenylbenzamide derivatives has shown that they can serve as precursors to a variety of heterocyclic compounds, such as quinazolinones and indazolones, through metal-catalyzed or radical-mediated oxidative cyclization reactions. nih.gov The study of these transformations provides crucial insights into reaction kinetics, intermediate stabilization, and the role of catalysts.

Table 1: Mechanistic Insights from Cyclization of 2-Amino-N-phenylbenzamide Derivatives

| Derivative | Reaction Type | Mechanistic Aspect Investigated | Reference |

| 2-amino-N-phenylbenzamide | Cu-catalyzed Oxidative Cyclization | Role of catalyst in C-H/N-H bond activation | nih.gov |

| Substituted 2-amino-N-phenylbenzamides | Radical-mediated Oxidative Cyclization | Influence of substituents on radical stability and reaction pathway | nih.gov |

Advanced Sensor Development based on Benzamide Derivatives

The development of chemosensors, molecules that signal the presence of specific analytes through a measurable response, is a burgeoning field of research. Fluorescent sensors are particularly advantageous due to their high sensitivity and the potential for real-time monitoring. Benzamide derivatives have emerged as promising scaffolds for the design of fluorescent sensors, particularly for the detection of metal ions. scispace.comzstu.edu.cn

While direct research on this compound as a sensor is limited, its structural features suggest significant potential in this area. The 2-amino-N-phenylbenzamide core can be chemically modified to incorporate a fluorophore and a receptor unit for a target analyte. The bromine atom serves as a convenient site for synthetic elaboration, allowing for the attachment of various functional groups through cross-coupling reactions. This enables the rational design of sensors for a wide range of targets.

For example, the amino group can act as a binding site or be part of a larger chelating moiety for metal ions. Upon binding of the target ion, conformational changes or electronic perturbations in the molecule can lead to a change in its fluorescence properties, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.

Research on other benzamide-based fluorescent sensors provides a blueprint for the potential applications of this compound. For instance, benzimidazole-derived fluorescent chemosensors have been developed for the selective detection of Cu(II) and Zn(II) ions. rsc.org These sensors often rely on mechanisms like excited-state intramolecular proton-transfer (ESIPT), which can be modulated by metal ion coordination.

Table 2: Examples of Benzamide-Based Fluorescent Sensors and their Performance

| Sensor Structure | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

| 2,6-dibenzoimidazolyl-4-methoxyphenol | Cu(II) | Fluorescence quenching (ESIPT inhibition) | 0.16 µM | rsc.org |

| 2,6-dibenzoimidazolyl-4-methoxyphenol | Zn(II) | Ratiometric fluorescence (ESIPT modulation) | 0.1 µM | rsc.org |

| 4-((4-(Dimethylamino)phenyl)diazenyl)-N-(pyridin-2-yl)benzamide | Fe(III) | Turn-on fluorescence | - | scispace.com |

| 1,8-naphthalimide-hydrazone derivative | Fluoride ion | Fluorescence quenching (deprotonation) | - | zstu.edu.cn |

The versatility of the this compound scaffold, combined with the extensive knowledge base on benzamide chemistry, positions it as a highly promising candidate for the development of next-generation chemical probes and advanced sensors for a multitude of applications in the chemical sciences. Further research into the functionalization and photophysical properties of this compound and its derivatives is warranted to fully unlock its potential.

Future Research Directions and Emerging Methodologies for 2 Amino 3 Bromo N Phenylbenzamide Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Exploration of Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing numerous advantages in terms of safety, efficiency, and scalability. researchgate.netyoutube.com This methodology is particularly well-suited for the synthesis of intermediates like 2-Amino-3-bromo-N-phenylbenzamide, where reactions may involve hazardous reagents or intermediates.

In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of exothermic or unstable reactions. For the synthesis of halogenated anilines, a key structural motif in this compound, flow chemistry can enable the use of potent reagents with greater safety by minimizing the volume of hazardous material present at any given time. researchgate.net

The pharmaceutical industry has increasingly adopted continuous manufacturing for its potential to accelerate process development and produce active pharmaceutical ingredients (APIs) more efficiently. d-nb.info For example, a multi-step synthesis can be "telescoped" into a single, continuous operation, eliminating the need for isolation and purification of intermediates. researchgate.net This has been successfully applied to the synthesis of various complex molecules, including peptides and pharmaceutical intermediates. researchgate.netdurham.ac.uk The application of flow chemistry to the synthesis of this compound could streamline its production, reduce waste, and potentially enable the exploration of novel reaction conditions that are inaccessible in batch processing. A chemoenzymatic approach in a continuous flow setup has also been demonstrated for the synthesis of anilines, offering a sustainable alternative to traditional metal-catalyzed methods. nih.gov

Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous materials due to large volumes. | Inherently safer due to small reaction volumes and better heat control. rsc.org |

| Efficiency | Can be time-consuming with multiple steps and workups. | Faster reaction times and potential for integrated, multi-step processes. durham.ac.ukrsc.org |

| Scalability | Scaling up can be challenging and may require process redesign. | More straightforward scalability by running the system for longer periods. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing. youtube.com |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques now allow for in situ monitoring, providing a real-time window into the reaction as it happens. youtube.com This is a significant leap from traditional methods that rely on analyzing aliquots, which may not capture the presence of transient or labile species. wiley.com

For the synthesis of this compound, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. youtube.com High-pressure NMR tubes, for example, enable the study of reactions under elevated temperatures and pressures, conditions often required for catalytic processes. wiley.com

Development of Novel Catalytic Systems for Functionalization

The structure of this compound, featuring both an amino group and a bromine atom on the aromatic ring, makes it an ideal substrate for further functionalization through various catalytic cross-coupling reactions. The development of novel and more efficient catalytic systems is a key area of future research.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to molecules like this compound holds great promise. organic-chemistry.orgacs.orgrsc.org Research is ongoing to develop more active and versatile palladium catalysts for C-H functionalization, which would allow for the direct modification of the aromatic ring without the need for pre-functionalization. rsc.orgnih.gov This could enable the introduction of a wide range of substituents at specific positions, leading to a diverse library of derivatives with potentially interesting biological or material properties.